2H-1-Benzopyran-2-one, 5-hydroxy- (5-Hydroxycoumarin): A Comprehensive Technical Guide on Physicochemical Properties, Synthesis, and Pharmacological Applications
2H-1-Benzopyran-2-one, 5-hydroxy- (5-Hydroxycoumarin): A Comprehensive Technical Guide on Physicochemical Properties, Synthesis, and Pharmacological Applications
Executive Summary
2H-1-Benzopyran-2-one, 5-hydroxy- , commonly known as 5-hydroxycoumarin (CAS: 6093-67-0), is a privileged heterocyclic scaffold in modern medicinal chemistry. Characterized by a planar benzopyran-2-one ring system with a strategically positioned hydroxyl group at the C-5 position, this molecule serves as a critical precursor for the development of advanced therapeutics. This whitepaper provides an in-depth analysis of its physicochemical properties, spectral signatures, synthetic methodologies, and its emerging role in oncology and neuropharmacology.
Physicochemical and Structural Profiling
The structural uniqueness of 5-hydroxycoumarin lies in the electron-donating nature of the C-5 hydroxyl group, which significantly influences the electron density of the adjacent coumarin lactone ring. This regiochemistry makes it an ideal candidate for O-alkylation and conjugation strategies in drug design[1].
Table 1: Quantitative Physicochemical Properties
| Property | Value | Reference |
| IUPAC Name | 2H-1-Benzopyran-2-one, 5-hydroxy- | [2] |
| Common Name | 5-Hydroxycoumarin | [3] |
| CAS Registry Number | 6093-67-0 | [2] |
| Molecular Formula | C9H6O3 | [4] |
| Molecular Weight | 162.14 g/mol | [4] |
| Boiling Point | ~358.7 °C (at 760 mmHg) | [3] |
| Flash Point | ~168.7 °C | [3] |
| Refractive Index | 1.64 | [3] |
| Storage Conditions | +2 °C to +8 °C (Inert atmosphere recommended) | [2] |
Spectral Signatures (NMR & IR)
Accurate characterization of 5-hydroxycoumarin and its derivatives is critical for validating synthetic workflows. The following spectral benchmarks are standard for this scaffold[5]:
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^1H NMR (DMSO-d6, 400 MHz): The coumarin lactone ring exhibits a highly characteristic pair of doublets for the H-3 and H-4 protons. The H-4 proton typically appears downfield ( δ ~8.0 ppm) due to the electron-withdrawing effect of the conjugated carbonyl group, while the H-3 proton appears upfield ( δ ~6.2 ppm) with a coupling constant of J = 9.5–10.0 Hz. The C-5 phenolic proton appears as a broad, exchangeable singlet around δ 10.5 ppm.
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^13C NMR (DMSO-d6, 100 MHz): The lactone carbonyl carbon (C-2) resonates distinctively at δ ~160–161 ppm. The oxygen-bearing aromatic carbons (C-5, C-9) are shifted downfield to δ ~155–157 ppm.
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FT-IR (KBr pellet): A sharp, intense absorption band at 1700–1730 cm^-1 confirms the presence of the lactone carbonyl (C=O) stretch. A broad absorption band at 3300–3400 cm^-1 indicates the free hydroxyl (-OH) group[6].
Synthetic Methodologies: Overcoming Steric and Regiochemical Barriers
Synthesizing 5-hydroxycoumarin derivatives via direct Pechmann condensation often yields a mixture of regioisomers (e.g., 7-hydroxycoumarins) due to the activating effects of unsymmetrical resorcinols. Therefore, modern drug development relies on starting with pure 5-hydroxycoumarin and functionalizing the C-5 hydroxyl group via O-alkylation[1].
Protocol: Microwave-Assisted Synthesis of 5-O-Alkyl Coumarin-Piperazine Hybrids
This workflow details the synthesis of Multi-Target-Directed Ligands (MTDLs) for Alzheimer's disease, targeting Acetylcholinesterase (AChE) and Monoamine Oxidase (MAO)[7].
Phase 1: Regioselective O-Alkylation
-
Reagent Assembly: Dissolve 5-hydroxycoumarin (1.0 mmol) in 10 mL of anhydrous acetonitrile (ACN) in a round-bottom flask.
-
Base Addition: Add anhydrous K2CO3 (3.0 mmol).
-
Causality: K2CO3 acts as a mild base to deprotonate the 5-hydroxyl group, increasing its nucleophilicity. Stronger bases (e.g., NaOH) are strictly avoided as they trigger base-catalyzed hydrolysis and irreversible ring-opening of the coumarin lactone[8].
-
-
Alkylation: Add 1,5-dibromopentane (1.5 mmol) dropwise. Reflux the mixture under an inert atmosphere for 4–6 hours.
-
In-Process Validation: Monitor the reaction via TLC (Hexane:EtOAc 3:1). The completion of O-alkylation is confirmed by ^1H NMR, specifically the disappearance of the broad 5-OH singlet ( δ ~10.5 ppm) and the emergence of a new triplet at δ ~4.1 ppm corresponding to the -OCH2- linker protons.
Phase 2: Pharmacophore Coupling (Amination) 5. Preparation: Isolate the 5-(5-bromopentyloxy)coumarin intermediate via rotary evaporation and short-pad silica filtration. Transfer to a microwave reactor vial. 6. Catalytic Amination: Add the desired arylpiperazine (1.2 mmol), K2CO3 (2.0 mmol), catalytic KI (0.1 mmol), and 5 mL ACN.
- Causality: Potassium iodide (KI) initiates a Finkelstein reaction in situ, converting the terminal alkyl bromide into an alkyl iodide. Iodide is a superior leaving group, which drastically lowers the activation energy for the subsequent SN2 nucleophilic attack by the sterically hindered piperazine nitrogen[8]. Microwave irradiation ensures uniform dielectric heating, reducing reaction times from 24 hours to 20 minutes.
Irradiation: Irradiate the sealed vial at 100 °C for 20 minutes (150 W max power).
Final Validation: Successful amination is verified by LC-MS (identifying the exact [M+H]+ molecular ion peak) and the appearance of multiplet signals between δ 2.5–3.5 ppm in the ^1H NMR spectrum, indicative of the newly integrated piperazine ring protons.
Fig 1. Step-by-step O-alkylation and amination workflow for synthesizing 5-hydroxycoumarin MTDLs.
Pharmacological Workflows & Mechanisms of Action
The 5-hydroxycoumarin scaffold is highly versatile, exhibiting potent biological activity across two primary therapeutic domains: Oncology and Neurodegeneration.
Oncology: Tyrosyl-DNA Phosphodiesterase 1 (TDP1) Inhibition
TDP1 is a critical DNA repair enzyme that resolves DNA damage induced by Topoisomerase 1 (Topo 1) poisons, such as the widely used anticancer drug topotecan. Tumors often upregulate TDP1 to survive chemotherapy.
Recent studies demonstrate that conjugating 5-hydroxycoumarin with monoterpene moieties (e.g., geraniol) yields potent TDP1 inhibitors. These conjugates block the catalytic pocket of TDP1 with an IC50 in the low nanomolar range (~130 nM). By inhibiting TDP1, 5-hydroxycoumarin derivatives prevent the repair of DNA-Topo 1 cleavage complexes, thereby profoundly sensitizing tumor cell lines (such as HeLa cells) to topotecan-induced apoptosis[9].
Fig 2. Mechanism of 5-hydroxycoumarin derivatives sensitizing tumor cells to topotecan via TDP1.
Neurodegeneration: Multi-Target-Directed Ligands (MTDLs)
In Alzheimer's disease (AD) research, 5-hydroxycoumarin derivatives connected to an O-phenylpiperazine moiety via a 3- or 4-carbon linker act as exceptional MTDLs. The coumarin core binds efficiently to the peripheral anionic site (PAS) of Acetylcholinesterase (AChE), while the piperazine tail interacts with the catalytic active site (CAS). Concurrently, these molecules exhibit high binding affinity ( Δ G_bind ~ -62.89 kcal/mol) for Monoamine Oxidase A and B (MAO-A/B). This dual-inhibition mechanism restores cholinergic transmission while simultaneously reducing oxidative stress caused by monoamine degradation[7][10].
Conclusion
2H-1-Benzopyran-2-one, 5-hydroxy- is far more than a simple heterocyclic building block; it is a highly tunable pharmacophore. Its specific physicochemical properties—namely the reactivity of the C-5 hydroxyl group and the stability of the lactone ring—enable the precise engineering of molecular architectures. From sensitizing chemoresistant tumors via TDP1 inhibition to addressing the multifactorial pathology of Alzheimer's disease through dual AChE/MAO targeting, 5-hydroxycoumarin remains at the forefront of rational drug design.
References
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- 3. guidechem.com [guidechem.com]
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- 6. researchgate.net [researchgate.net]
- 7. Coumarin Derivative Hybrids: Novel Dual Inhibitors Targeting Acetylcholinesterase and Monoamine Oxidases for Alzheimer’s Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Biological Evaluation of a Series of 5- and 7-Hydroxycoumarin Derivatives as 5-HT1A Serotonin Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New 5-Hydroxycoumarin-Based Tyrosyl-DNA Phosphodiesterase I Inhibitors Sensitize Tumor Cell Line to Topotecan - PMC [pmc.ncbi.nlm.nih.gov]
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